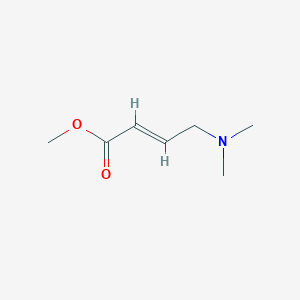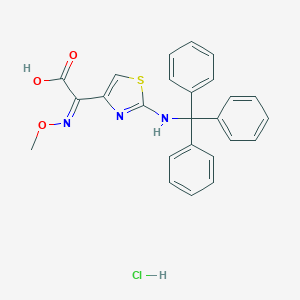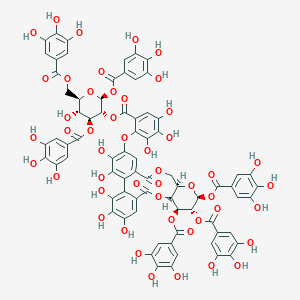
(E)-4-(Dimetilamino)but-2-enoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(E)-methyl 4-(dimethylamino)but-2-enoate" is a chemical entity that has been studied in the context of synthesizing multifunctional heterocyclic systems. It is related to compounds that have been prepared from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, which serve as versatile synthons for the creation of various heterocyclic structures .
Synthesis Analysis
The synthesis of related compounds, such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog, has been achieved from the corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These compounds are important for the preparation of polyfunctional heterocyclic systems, which include pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles .
Molecular Structure Analysis
In a study related to "(E)-methyl 4-(dimethylamino)but-2-enoate", a compound with an azine moiety was synthesized and its molecular structure was characterized. The compound, 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol, was analyzed using single crystal X-ray diffraction, which provided detailed crystallographic data. This data included the crystal system, lattice parameters, and unit cell dimensions, revealing the compound's monoclinic space group and its intermolecular and intramolecular hydrogen bonding interactions .
Chemical Reactions Analysis
The research on related compounds demonstrates their utility in chemical reactions that lead to the formation of heterocyclic systems. These reactions are significant for the synthesis of various heterocycles, which are crucial in the development of pharmaceuticals and other applications. The versatility of these compounds in reactions is highlighted by their ability to form multiple heterocyclic structures .
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of "(E)-methyl 4-(dimethylamino)but-2-enoate" are not detailed in the provided papers, the related compound synthesized by microwave irradiation technique was characterized by IR and mass spectroscopy, confirming its structure. The crystallographic study provided insights into the compound's density and surface morphology, with SEM analysis revealing microcrystalline features . These properties are essential for understanding the behavior and potential applications of the compound in various chemical contexts.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Quinazolina
Este compuesto se utiliza como reactivo en la síntesis de derivados de quinazolina, que son importantes por sus potenciales propiedades farmacológicas .
Intermediarios Farmacéuticos
Sirve como intermedio en la síntesis farmacéutica, particularmente para compuestos que requieren un grupo dimetilamino .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
methyl (E)-4-(dimethylamino)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(2)6-4-5-7(9)10-3/h4-5H,6H2,1-3H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBYNORTVQSQMW-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212776-19-7 |
Source


|
| Record name | Methyl (2E)-4-(dimethylamino)-2-butenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212776197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2E)-4-(dimethylamino)-2-butenoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A949DW99CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
